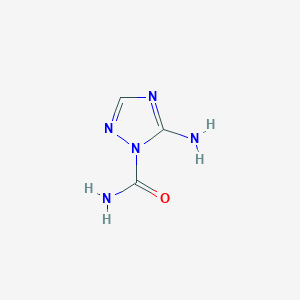

5-Amino-1h-1,2,4-triazole-1-carboxamide

描述

属性

IUPAC Name |

5-amino-1,2,4-triazole-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N5O/c4-2-6-1-7-8(2)3(5)9/h1H,(H2,5,9)(H2,4,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFLFAIIYFWQKPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN(C(=N1)N)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90933499 | |

| Record name | 5-Imino-2,5-dihydro-1H-1,2,4-triazole-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90933499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1489-02-7 | |

| Record name | NSC103795 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103795 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC233917 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=233917 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Imino-2,5-dihydro-1H-1,2,4-triazole-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90933499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Nucleophilic Ring-Opening and Recyclization

Chlorination and Amidation of Mercapto-Triazole Intermediates

Chlorination of 5-Amino-3-Mercapto-1,2,4-Triazole

A patent-derived method involves chlorinating 5-amino-3-mercapto-1,2,4-triazole with gaseous chlorine in aqueous hydrochloric acid (2–10 mol/L) at 0–25°C. This exothermic reaction produces 5-amino-3-chlorosulfonyl-1,2,4-triazole , a key intermediate. Stoichiometric control (3 moles of Cl₂ per mole of mercapto-triazole) is critical to avoid over-chlorination, with yields reaching 80–90% under optimized conditions.

Amidation of Chlorosulfonyl Intermediates

The chlorosulfonyl intermediate reacts with ammonia or ammonium hydroxide in tetrahydrofuran (THF) to introduce the carboxamide group. For instance, stirring 5-amino-3-chlorosulfonyl-1,2,4-triazole with aqueous NH₃ (25% w/w) at 0°C for 2 hours affords the target compound in 65–75% yield. Side products, such as sulfonic acid derivatives, are minimized by maintaining pH > 9 and low temperatures.

Multi-Step Synthesis via Acylation and Cyclization

Acylation of 5-Amino-3-Mercapto-1,2,4-Triazole

Acylating agents (e.g., acetyl chloride or acetic anhydride) react with 5-amino-3-mercapto-1,2,4-triazole in pyridine or dimethylformamide (DMF) to form 5-acylamino-3-mercapto-1,2,4-triazole . This step protects the amino group, enabling subsequent functionalization. Reaction conditions (80–150°C, 2–8 hours) influence acylation efficiency, with excess acylating agents (5–80% molar excess) improving yields to 85–90%.

Cyclization to Carboxamide

The acylated intermediate undergoes cyclization in the presence of carboxamide-forming reagents. For example, treatment with urea in DMF at 120°C for 6 hours deprotects the acyl group and forms the carboxamide moiety, yielding 5-amino-1H-1,2,4-triazole-1-carboxamide with 70–78% efficiency. Catalytic amounts of ammonium chloride accelerate the reaction by facilitating proton transfer.

Transition-Metal-Free Pathways Using Carbodiimides

Base-Mediated Cycloaddition

A novel method avoids transition metals by reacting carbodiimides with ethyl diazoacetate in acetonitrile under basic conditions (KOH or Cs₂CO₃). The reaction proceeds at room temperature (15–24 hours), forming 5-amino-1,2,3-triazole intermediates, which isomerize to the 1,2,4-triazole regioisomer under acidic conditions (NH₄Cl, 100°C, 3 hours). While this pathway primarily yields 1,2,3-triazoles, isomerization offers a route to 1,2,4-triazole derivatives, including the target carboxamide, with 60–70% overall yield.

Comparative Analysis of Synthetic Methods

Tautomerism and Structural Considerations

The 1,2,4-triazole core exhibits annular prototropic tautomerism, influencing reactivity and stability. NMR studies of related compounds reveal equilibrium between 1H- and 4H-tautomers, with the 1H-form dominating in polar solvents. X-ray crystallography confirms the carboxamide group’s orientation at N1, stabilized by intramolecular hydrogen bonding . These structural insights guide solvent selection (e.g., DMSO or DMF) to favor the desired tautomer during synthesis.

化学反应分析

Acetylation Reactions

Key Conditions for Monoacetylation

| Reagent | Solvent | Temperature | Product Selectivity |

|---|---|---|---|

| Acetyl chloride | Neat | Reflux | Mixture of isomers |

| Acetic anhydride | DMF | 40°C | >90% monoacetylated |

Microwave-Assisted Functionalization

Microwave irradiation enhances the synthesis of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides. Two pathways are employed depending on amine nucleophilicity :

-

Pathway A (Aliphatic Amines):

React N-guanidinosuccinimide with amines (e.g., benzylamine) at 170°C for 25 minutes in acetonitrile, achieving yields of 66–84% . -

Pathway B (Aromatic Amines):

Use preformed N-arylsuccinimides with aminoguanidine hydrochloride under similar conditions, yielding 26–59% .

| Amine | Scale (mmol) | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| Benzylamine | 10 | 84 | 208–210 |

| 4-Methoxybenzylamine | 10 | 84 | 218–220 |

Tautomerism and Structural Dynamics

The triazole ring exhibits annular prototropic tautomerism, influencing reactivity. NMR and X-ray crystallography confirm that 5-amino-1H-tautomers dominate in solution and solid states due to hydrogen bonding with the carboxamide group .

-

Electron-withdrawing substituents stabilize the 5-amino tautomer.

-

Tautomeric equilibrium constants () range from 3.2–4.8 in DMSO-d6.

Biological Activity Modulation

Derivatives of 5-amino-1H-1,2,4-triazole-1-carboxamide show promise as inhibitors of bacterial SOS response (IC = 32 μM for LexA cleavage) and antiparasitic agents (pEC > 6 against Trypanosoma cruzi) . Substitutions at the carboxamide group improve solubility and metabolic stability while retaining activity .

科学研究应用

Chemistry

5-Amino-1H-1,2,4-triazole-1-carboxamide serves as a building block in synthetic chemistry. It is used to create more complex molecules and as a precursor for energetic materials. Its ability to undergo various chemical reactions (oxidation, reduction, substitution) allows for the synthesis of numerous derivatives that can be utilized in further chemical processes.

Biology

In biological research, this compound has been investigated for its potential as an enzyme inhibitor . Specifically, it shows promise in inhibiting enzymes such as alpha-amylase and alpha-glucosidase, which are crucial in carbohydrate metabolism. This inhibition can lead to applications in managing conditions like diabetes .

Medicine

The medicinal applications of 5-Amino-1H-1,2,4-triazole-1-carboxamide are particularly noteworthy:

- Antidiabetic agent : Research has demonstrated its efficacy in lowering blood glucose levels by inhibiting digestive enzymes .

- Antiparasitic activity : Compounds derived from this triazole have shown potential against Trypanosoma cruzi, the causative agent of Chagas disease. Optimized derivatives exhibited significant suppression of parasite burden in animal models .

Industry

In industrial applications, 5-Amino-1H-1,2,4-triazole-1-carboxamide is utilized in the production of high-energy materials and as a stabilizer in various processes. Its nitrogen-rich structure contributes to the development of energetic salts with desirable properties such as thermal stability and insensitivity to shock .

Table 1: Summary of Applications

| Application Area | Specific Use | Notable Findings |

|---|---|---|

| Chemistry | Building block for complex molecules | Enables synthesis of diverse derivatives |

| Biology | Enzyme inhibition | Effective against alpha-amylase and alpha-glucosidase |

| Medicine | Antidiabetic agent | Lowers blood glucose levels; inhibits digestive enzymes |

| Antiparasitic activity | Significant effects against Trypanosoma cruzi | |

| Industry | Production of energetic materials | High thermal stability; low sensitivity |

作用机制

The mechanism of action of 5-Amino-1h-1,2,4-triazole-1-carboxamide involves its interaction with specific molecular targets and pathways. For example, as an enzyme inhibitor, it binds to the active site of enzymes like alpha-amylase and alpha-glucosidase, preventing them from catalyzing their respective reactions . This inhibition can lead to a decrease in the breakdown of polysaccharides into glucose, which is beneficial in managing diabetes .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogs and Substitution Effects

Methyl 5-Amino-1H-1,2,4-triazole-3-carboxylate

- Structure : Differs in substituent positions: carboxamide at position 1 vs. methyl ester at position 3.

- Reactivity: Undergoes monoacetylation with acetic anhydride under reflux, forming methyl 1-acetyl-5-amino-1H-1,2,4-triazole-3-carboxylate.

- Hydrogen Bonding: Exhibits a strong intramolecular hydrogen bond between the acetylated amino group and the ester carbonyl oxygen .

Amicarbazone (4-Amino-N-tert-butyl-4,5-dihydro-3-isopropyl-5-oxo-1H-1,2,4-triazole-1-carboxamide)

- Structure : Features a tert-butyl carboxamide group and an isopropyl substituent, enhancing hydrophobicity.

- Applications: A commercial herbicide (e.g., Dinamic®) with low water solubility (2.5 mg/L at 20°C) but high solubility in organic solvents like methanol (50 g/kg) .

- Thermal Properties : Melting point of 81–82°C, lower than many triazole derivatives, likely due to bulky substituents .

5-Amino-3-(furan-2-yl)-1H-1,2,4-triazole-1-carboxamide

- Structure : Incorporates a furan ring at position 3, increasing π-conjugation.

- Potential Applications: Structural similarity to bioactive triazoles suggests utility in drug design or agrochemicals .

Physicochemical and Reactivity Comparisons

Table 1: Key Properties of 5-Amino-1H-1,2,4-triazole-1-carboxamide and Analogs

Hydrogen Bonding and Crystal Engineering

- 5-Amino-1H-1,2,4-triazol-4-ium Hydrogen Oxalate: Demonstrates a 3D hydrogen-bonded network involving oxalate anions and triazolium cations, with N–H···O and O–H···O interactions (bond lengths: 2.585–3.087 Å). Such networks are critical in materials science for designing crystalline frameworks .

- 5-Amino-1H-1,2,4-triazol-4-ium-3-carboxylate Hemihydrate: Exists in a zwitterionic form, forming supramolecular layers via N–H···O and π–π stacking (centroid distance: 3.507 Å). This highlights the role of carboxamide/carboxylate groups in stabilizing crystal structures .

生物活性

5-Amino-1H-1,2,4-triazole-1-carboxamide (often referred to as ATC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of ATC, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 5-Amino-1H-1,2,4-triazole-1-carboxamide includes a triazole ring with an amino group and a carboxamide functional group. This configuration contributes to its biological activity, particularly in enzyme inhibition and antimicrobial properties.

Antimicrobial Activity

ATC has demonstrated notable antimicrobial properties against various bacterial strains. Research indicates that compounds containing the 1,2,4-triazole ring exhibit significant antibacterial effects. For instance, a study reported that derivatives of triazole showed remarkable selectivity against Bacillus subtilis, which is resistant to nalidixic acid . The presence of specific functional groups enhances binding interactions with bacterial targets.

| Bacterial Strain | Activity |

|---|---|

| Bacillus subtilis | High |

| Escherichia coli | Moderate |

| Pseudomonas aeruginosa | Significant |

Antiviral Activity

ATC is being investigated for its antiviral properties. It has shown potential in inhibiting viral replication mechanisms by targeting viral enzymes. A study highlighted its effectiveness against certain viruses by disrupting their life cycles through enzyme inhibition.

Anticancer Properties

The compound has been explored for its anticancer potential. Research indicates that ATC can inhibit cell proliferation by targeting specific enzymes involved in cancer cell growth. In vitro studies have shown that ATC derivatives can induce apoptosis in cancer cells, making them promising candidates for cancer therapy .

The mechanism of action of 5-Amino-1H-1,2,4-triazole-1-carboxamide primarily involves:

- Enzyme Inhibition : ATC binds to enzymes crucial for cellular processes, inhibiting their activity. For example, it has been shown to inhibit carbonic anhydrases (CAs), which play a role in various physiological processes including respiration and acid-base balance .

- Cell Cycle Disruption : Studies indicate that ATC can interfere with the cell cycle of treated cells, leading to cell death or growth inhibition through apoptosis .

Case Studies and Research Findings

Several studies have focused on the optimization and application of 5-Amino-1H-1,2,4-triazole-1-carboxamide:

- Chagas Disease Treatment : A study identified ATC derivatives that demonstrated significant suppression of Trypanosoma cruzi, the causative agent of Chagas disease. The most potent compounds showed submicromolar activity and improved oral exposure in animal models .

- Carbonic Anhydrase Activation : Research has shown that derivatives of ATC can serve as effective activators for human carbonic anhydrases (hCA I and II), which are implicated in cognitive function. The most effective activator exhibited a potency in the low nanomolar range .

- Antimicrobial Efficacy : In a comparative study, various triazole derivatives were tested against multiple bacterial strains. The results indicated that modifications in the triazole structure could significantly enhance antimicrobial activity .

常见问题

Q. What are the common synthetic routes for 5-Amino-1H-1,2,4-triazole-1-carboxamide, and what are their comparative advantages?

Answer: Two primary methods are documented:

- Cyclocondensation Reactions : Condensation of sulfonylhydrazides (e.g., 4-methylbenzenesulfonylhydrazide) with cyanoacrylates yields triazole derivatives. This method is scalable and suitable for bulk synthesis but may require prolonged reaction times (e.g., 12–24 hours) .

- Microwave/Ultrasound-Assisted Multicomponent Reactions : These techniques reduce reaction times (e.g., 30–60 minutes) and improve yields (up to 85%) by enhancing reaction kinetics. Microwave irradiation is particularly effective for optimizing regioselectivity in heterocyclic systems .

Q. Key Considerations :

Q. Which spectroscopic and structural characterization methods are most effective for confirming the compound’s identity?

Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the triazole backbone and carboxamide group. Key signals include:

- ¹H: δ 8.2–8.5 ppm (triazole protons), δ 6.5–7.5 ppm (aromatic protons, if substituted).

- ¹³C: δ 160–165 ppm (carboxamide C=O) .

- X-ray Crystallography : Resolves bond lengths (e.g., C–N: 1.32–1.35 Å) and hydrogen-bonding networks (e.g., N–H···O interactions stabilizing the lattice) .

- Mass Spectrometry : ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 168.1) .

Advanced Research Questions

Q. How does 5-Amino-1H-1,2,4-triazole-1-carboxamide inhibit enzymes like carbonic anhydrase, and what experimental approaches validate this mechanism?

Answer:

- Mechanism : Competitive inhibition via coordination to the enzyme’s active-site zinc ion. The triazole nitrogen and carboxamide oxygen participate in binding .

- Validation Methods :

- Enzyme Assays : Spectrophotometric monitoring of CO₂ hydration (IC₅₀ values: 0.8–2.4 µM for human carbonic anhydrase IX) .

- Molecular Docking : Simulations (e.g., AutoDock Vina) show binding energies of −8.2 to −9.6 kcal/mol, correlating with experimental IC₅₀ .

Q. How can researchers resolve contradictions in reported bioactivity data (e.g., varying IC₅₀ values) across studies?

Answer:

- Standardization : Use uniform assay conditions (pH 7.4, 25°C) and enzyme isoforms (e.g., recombinant human CA IX vs. bovine CA II).

- Control Experiments : Include reference inhibitors (e.g., acetazolamide for carbonic anhydrase).

- Meta-Analysis : Cross-validate data using orthogonal methods (e.g., isothermal titration calorimetry vs. enzyme kinetics) .

Q. What challenges arise in crystallographic studies of 5-Amino-1H-1,2,4-triazole-1-carboxamide, and how are they addressed?

Answer:

- Challenges :

- Polymorphism due to flexible carboxamide rotation.

- Weak diffraction from small crystal sizes (<0.1 mm).

- Solutions :

- Cocrystallization : Use coformers (e.g., oxalic acid) to stabilize specific conformations .

- Synchrotron Radiation : Enhances resolution for low-quality crystals (e.g., 0.8 Å resolution achieved at 150 K) .

Q. Structural Data :

| Parameter | Value | Reference |

|---|---|---|

| Bond length (C–N) | 1.32–1.35 Å | |

| Hydrogen bond (N–H···O) | 2.85 Å, 165° |

Q. What computational strategies are used to predict the compound’s pharmacokinetic properties?

Answer:

- ADMET Prediction : Tools like SwissADME estimate:

- LogP: 0.9 (moderate lipophilicity).

- Bioavailability: 55% (oral).

- Molecular Dynamics Simulations : Assess stability in biological membranes (e.g., 100-ns simulations in POPC bilayers) .

Q. How do substituents on the triazole ring influence bioactivity, and what methodologies guide structure-activity relationship (SAR) studies?

Answer:

- Substituent Effects :

- Methodologies :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。